molecular formula C12H7F5O B15065488 1-(Difluoromethyl)-7-(trifluoromethoxy)naphthalene

1-(Difluoromethyl)-7-(trifluoromethoxy)naphthalene

Cat. No.: B15065488
M. Wt: 262.17 g/mol
InChI Key: SXECFWDDGYCJPR-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-7-(trifluoromethoxy)naphthalene is a fluorinated aromatic compound characterized by the presence of both difluoromethyl and trifluoromethoxy groups attached to a naphthalene ring

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-7-(trifluoromethoxy)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted naphthalenes, naphthoquinones, and reduced naphthalene derivatives .

Mechanism of Action

The mechanism by which 1-(Difluoromethyl)-7-(trifluoromethoxy)naphthalene exerts its effects involves interactions with specific molecular targets and pathways. The compound’s fluorinated groups enhance its lipophilicity and ability to interact with hydrophobic regions of biological molecules. This can lead to modulation of enzyme activity, disruption of protein-protein interactions, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

  • 1-(Difluoromethyl)-2-(trifluoromethoxy)naphthalene
  • Trifluoromethylbenzene
  • Trifluoromethoxynaphthalene

Comparison: Compared to similar compounds, 1-(Difluoromethyl)-7-(trifluoromethoxy)naphthalene is unique due to the specific positioning of the difluoromethyl and trifluoromethoxy groups on the naphthalene ring. This unique structure imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it particularly valuable in various applications .

Properties

Molecular Formula

C12H7F5O

Molecular Weight

262.17 g/mol

IUPAC Name

1-(difluoromethyl)-7-(trifluoromethoxy)naphthalene

InChI

InChI=1S/C12H7F5O/c13-11(14)9-3-1-2-7-4-5-8(6-10(7)9)18-12(15,16)17/h1-6,11H

InChI Key

SXECFWDDGYCJPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)OC(F)(F)F)C(=C1)C(F)F

Origin of Product

United States

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